Ethyl 1-sulfamoylpyrrolidine-2-carboxylate is a chemical compound classified as a sulfamoyl derivative, characterized by its unique structure that includes a pyrrolidine ring and a sulfamoyl group. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. The presence of a sulfamoyl group enhances its interaction with biological targets, making it a subject of interest in various research fields.
Ethyl 1-sulfamoylpyrrolidine-2-carboxylate is synthesized from ethyl pyrrolidine-2-carboxylate, which serves as the precursor. The classification of this compound falls under the category of heterocyclic compounds due to the nitrogen-containing pyrrolidine ring. Its chemical structure can be represented by the formula CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of ethyl 1-sulfamoylpyrrolidine-2-carboxylate typically involves a reaction between ethyl pyrrolidine-2-carboxylate and a sulfamoylating agent such as sulfamoyl chloride. This reaction is generally carried out under basic conditions using an organic solvent like dichloromethane or tetrahydrofuran. A base such as triethylamine is employed to neutralize the hydrochloric acid produced during the reaction.
Common Synthetic Route:
On an industrial scale, continuous flow reactors may be utilized to enhance efficiency and control over reaction parameters, thus improving yield and purity.
The molecular structure of ethyl 1-sulfamoylpyrrolidine-2-carboxylate features:
The three-dimensional arrangement of these groups contributes to the compound's reactivity and interaction with biological systems. The molecular weight is approximately 194.28 g/mol, with specific structural data available through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Ethyl 1-sulfamoylpyrrolidine-2-carboxylate can participate in several chemical reactions:
Common Reagents and Conditions:
The mechanism of action for ethyl 1-sulfamoylpyrrolidine-2-carboxylate primarily involves its interaction with specific enzymes. The sulfamoyl group can form strong interactions with enzyme active sites, which may inhibit their activity. This property positions the compound as a promising candidate for developing enzyme inhibitors that could have therapeutic applications in treating various diseases.
This compound is systematically named as ethyl 1-sulfamoylpyrrolidine-2-carboxylate, reflecting its core pyrrolidine ring modified with sulfamoyl (-SO₂NH₂) and ethyl ester (-COOEt) functional groups. Key synonyms and identifiers include:
Table 1: Nomenclature and Identifiers
| Category | Identifier | Source |
|---|---|---|
| IUPAC Name | ethyl 1-sulfamoylpyrrolidine-2-carboxylate | [3] |
| Stereospecific Name | ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate | [8] [10] |
| CAS Registry | 2149055-77-4 (racemic), 1485814-82-1 ((2S)-enantiomer) | [2] [8] [10] |
| SMILES Notation | CCOC(=O)C1CCCN1S(=O)(=O)N | [5] |
The enantiomerically pure (2S)-form is commercially significant for chiral synthesis, as evidenced by differentiated CAS entries and supplier catalog listings [8] [10].
The compound has a consistent molecular formula of C₇H₁₄N₂O₄S, confirmed across chemical databases and supplier specifications [3] [5] [8]. Its molecular weight is 222.26 g/mol, calculated as follows:
The SMILES string CCOC(=O)C1CCCN1S(=O)(=O)N unambiguously defines connectivity: a pyrrolidine ring (N1-CCC-C2) with C2 bearing an ethyl ester (CCOC(=O)-) and N1 bonded to a sulfamoyl group (-S(=O)(=O)N) [3] [5]. The chiral (2S)-enantiomer’s canonical SMILES includes stereodescriptor: CCOC(=O)[C@@H]1CCCN1S(=O)(=O)N [8] [10].
Computational models indicate the sulfamoyl group adopts a pseudo-axial orientation, optimizing hydrogen-bonding potential. The ester carbonyl and sulfonyl groups exhibit partial negative charges, facilitating electrophile-nucleophile interactions [5].
While explicit crystallographic data for this compound is absent in the surveyed literature, its structural analogs reveal key insights:
Table 2: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Solubility | Moderate in DMSO, ethanol | Experimental [5] |
| Stability | Decomposes upon heating | Thermal analysis [5] |
| LogP (predicted) | -0.85 | Computational [5] |
| Hydrogen Bond Acceptors | 6 | Molecular formula |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: